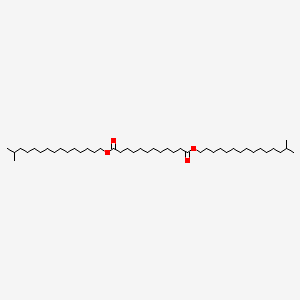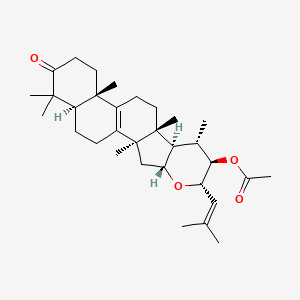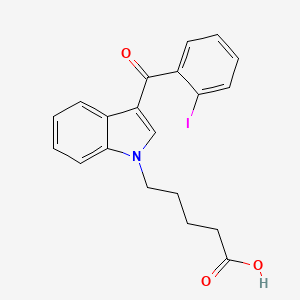
AM694 N-pentanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- AM694 N-pentanoic acid metabolite, with the chemical formula C20H18INO3, is a crystalline solid.
- It is a potential phase I metabolite of AM694, a synthetic cannabinoid.
- AM694 exhibits high affinity for both central CB1 and peripheral CB2 receptors .
- the physiological and toxicological properties of this specific metabolite remain unexplored.
Scientific Research Applications
- Research applications span multiple fields:
Forensic Chemistry & Toxicology: Potential use in drug testing and analysis.
Medicine: Investigating its pharmacological effects and potential therapeutic applications.
Biology: Studying its impact on biological systems.
Industry: Possible applications in pharmaceuticals or other industries.
Mechanism of Action
Mode of Action
As a synthetic cannabinoid, AM694 N-pentanoic acid metabolite is likely to interact with the CB1 and CB2 receptors, similar to its parent compound AM694 . .
Biochemical Pathways
Given its relation to AM694 and its interaction with the endocannabinoid system, it may influence various physiological processes through the modulation of neurotransmitter release in a presynaptic neuron .
Result of Action
Given its potential interaction with the CB1 and CB2 receptors, it may have effects similar to other cannabinoids, which can include analgesic, anti-inflammatory, and neuroprotective effects . .
Future Directions
The future directions for research on AM694 N-pentanoic acid metabolite are not specified in the sources. Given its status as a potential phase I metabolite of a synthetic cannabinoid, future research could potentially explore its physiological and toxicological properties, as well as its role in the metabolism of AM694 .
Biochemical Analysis
Biochemical Properties
AM694 N-pentanoic acid metabolite plays a role in biochemical reactions as a phase I metabolite of AM694. It is known to interact with cannabinoid receptors, specifically the central CB1 and peripheral CB2 receptors . These interactions are crucial for understanding the compound’s effects on the endocannabinoid system. The binding affinity of this compound to these receptors influences various physiological processes, including pain modulation, appetite regulation, and immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CB1 and CB2 receptors can lead to changes in intracellular signaling cascades, affecting processes such as neurotransmitter release, cell proliferation, and apoptosis . Additionally, this compound may impact gene expression by altering the transcription of genes involved in cannabinoid receptor signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cannabinoid receptors. By binding to CB1 and CB2 receptors, the compound can either inhibit or activate these receptors, leading to downstream effects on cellular signaling pathways . This interaction can result in changes in cyclic adenosine monophosphate (cAMP) levels, calcium ion flux, and other second messenger systems. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under certain storage conditions, such as -20°C, and can remain stable for up to five years . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular responses and potential desensitization of cannabinoid receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including alterations in behavior, motor function, and cardiovascular parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a significant physiological response. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of synthetic cannabinoids. It is a phase I metabolite formed through the oxidation of AM694 . Enzymes such as cytochrome P450s play a key role in the metabolic conversion of AM694 to its N-pentanoic acid metabolite . This metabolic pathway can influence the compound’s bioavailability, distribution, and elimination from the body. Additionally, the presence of this compound can affect metabolic flux and the levels of other metabolites in the endocannabinoid system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization of this compound within cells can affect its activity and function. For example, its distribution in the brain can influence its effects on neuronal signaling and behavior . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular metabolism . The subcellular distribution of this compound can also affect its role in modulating cellular processes and signaling pathways .
Preparation Methods
- Detailed synthetic routes and reaction conditions for AM694 N-pentanoic acid metabolite are not widely documented.
- Industrial production methods are also scarce due to its limited characterization.
Chemical Reactions Analysis
- AM694 N-pentanoic acid metabolite likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions are not well-established.
- Major products formed from these reactions remain to be studied.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are limited in the available literature.
- Further research is needed to highlight its uniqueness and identify related compounds.
Properties
IUPAC Name |
5-[3-(2-iodobenzoyl)indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJDOAITNOJOHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017721 |
Source


|
| Record name | AM694 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432900-96-3 |
Source


|
| Record name | AM694 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
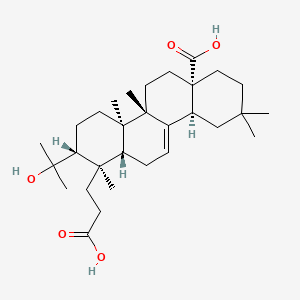
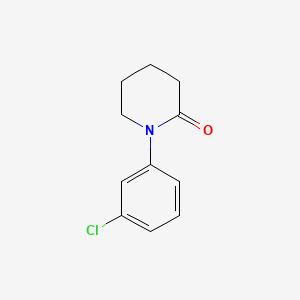
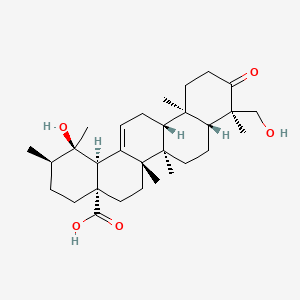




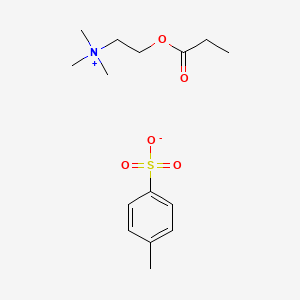
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
